molecular formula C6H9N7 B2609907 3,5-dimethyl-1-(1H-tetrazol-5-yl)-1H-pyrazol-4-amine CAS No. 1308384-52-2

3,5-dimethyl-1-(1H-tetrazol-5-yl)-1H-pyrazol-4-amine

Cat. No.: B2609907
CAS No.: 1308384-52-2
M. Wt: 179.187
InChI Key: QNWQRSZSZSQRJK-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(1H-tetrazol-5-yl)-1H-pyrazol-4-amine (CAS: 1308384-52-2) is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, and a tetrazole ring at position 1. Its molecular weight is 179.19 g/mol, and it is typically available at 95% purity . This compound is of interest in materials science, particularly in the development of high-energy-density materials (HEDMs) and coordination chemistry due to its nitrogen-rich structure.

Properties

IUPAC Name

3,5-dimethyl-1-(2H-tetrazol-5-yl)pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N7/c1-3-5(7)4(2)13(10-3)6-8-11-12-9-6/h7H2,1-2H3,(H,8,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWQRSZSZSQRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=NNN=N2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(1H-tetrazol-5-yl)-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethylpyrazole with a tetrazole derivative under specific conditions. One common method involves the nucleophilic substitution of a dimethylpyrazolyl group in a tetrazine derivative with N-nucleophiles . The reaction conditions often include the use of hydrazine and formamidine acetate, followed by oxidation or reduction steps depending on the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(1H-tetrazol-5-yl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, formamidine acetate, and various oxidizing or reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3,5-dimethyl-1-(1H-tetrazol-5-yl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. The characterization of the compound is performed using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure and purity.

Biological Activities

The compound has been studied for its potential biological activities, which include:

1. Antimicrobial Activity
Research indicates that derivatives of pyrazole and tetrazole exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains. A study highlighted its ability to inhibit the growth of Gram-positive bacteria, suggesting potential as an antimicrobial agent .

2. Antitumor Properties
Compounds containing pyrazole structures are known for their antitumor activities. The integration of tetrazole may enhance these effects. Preliminary studies suggest that derivatives of this compound could be developed as antitumor agents due to their ability to interfere with cancer cell proliferation .

3. Anti-inflammatory Effects
Pyrazole derivatives are often associated with anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Applications in Drug Development

The unique structure of this compound positions it as a valuable scaffold in drug design. Its derivatives have been explored for:

1. Development of Novel Antibiotics
Given the rise in antibiotic resistance, there is a pressing need for new antimicrobial agents. The synthesis of new derivatives based on this compound could lead to effective antibiotics against resistant strains .

2. Cancer Therapeutics
The potential antitumor properties make this compound a target for developing new cancer therapies. Research into its mechanism of action can provide insights into how it can be optimized for therapeutic use .

3. Anti-inflammatory Drugs
The anti-inflammatory potential opens avenues for the development of drugs targeting chronic inflammatory conditions such as arthritis or inflammatory bowel disease .

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

StudyFocusFindings
Nagashyam & Madhukar (2014)Synthesis of substituted pyrazolesDeveloped novel pyrazole derivatives with promising antibacterial activity .
Gümrükçüoğlu et al. (2023)Antimicrobial activityFound that certain pyrazole derivatives exhibited significant antimicrobial properties against various pathogens .
Sameliuk et al. (2021)Review on triazole derivativesDiscussed the medicinal prospects of triazole derivatives including their use in drug development .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(1H-tetrazol-5-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its participation in redox reactions. These interactions can influence various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thermal Stability and Hydrogen Bonding

  • Di(1H-tetrazol-5-yl) Methanone Oxime and 5,5′-(Hydrazonomethylene)bis(1H-tetrazole): These compounds decompose at 288.7 °C and 247.6 °C, respectively. Their thermal stability is attributed to extensive intermolecular hydrogen bonding, which stabilizes their crystal structures.
  • N-(3,5-Dinitro-1H-Pyrazol-4-yl)-1H-Tetrazol-5-amine Salts :
    Energetic salts of this nitro-substituted analog exhibit decomposition temperatures ranging from 216–299 °C. The nitro groups enhance thermal stability and detonation performance. The absence of nitro groups in the target compound likely results in lower thermal stability but may improve insensitivity to impact .

Density and Energetic Performance

  • (E)-5,5′-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol) (Compound 6) :
    This planar, unsaturated derivative achieves a density of 1.91 g cm⁻³ at 100 K and a detonation velocity of 9,017 m s⁻¹, surpassing RDX (8,795 m s⁻¹). The planarity and conjugation in Compound 6 contribute to its high density. In contrast, the methyl groups in 3,5-dimethyl-1-(1H-tetrazol-5-yl)-1H-pyrazol-4-amine introduce steric hindrance, likely reducing density and detonation velocity compared to this compound .

  • N-(3,5-Dinitro-1H-Pyrazol-4-yl)-1H-Tetrazol-5-amine Salts :
    Salt 4 of this series has a density of 1.86 g cm⁻³ and a detonation velocity of 9,364 m s⁻¹, exceeding HMX. The nitro groups and ionic structure enhance performance, whereas the methylated target compound is expected to have lower energy output but better safety profiles (e.g., higher insensitivity) .

Table 1: Key Properties of Selected Compounds
Compound Density (g cm⁻³) Decomposition Temp. (°C) Detonation Velocity (m s⁻¹) Key Structural Features
Target Compound Not Reported Not Reported Not Reported Methyl groups, tetrazole
Di(1H-tetrazol-5-yl) Methanone Oxime - 288.7 - Extensive H-bonding
Compound 6 1.91 - 9,017 Planar, unsaturated
N-(3,5-Dinitro...) Salt 4 1.86 290 9,364 Nitro groups, ionic structure

Structural Analogues with Varying Substituents

  • Such a modification would lower solubility in polar solvents compared to the target compound .
  • Trifluoromethyl-Phenyl Derivatives : Compounds like 3,5-dimethyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine (CAS: 925663-00-9) introduce fluorinated aryl groups, enhancing lipophilicity and metabolic stability. The tetrazole in the target compound offers a contrasting hydrophilic profile .

Biological Activity

3,5-Dimethyl-1-(1H-tetrazol-5-yl)-1H-pyrazol-4-amine is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

  • Molecular Formula : C6H9N7
  • Molecular Weight : 179 g/mol
  • LogP : -1.40 (indicating high polarity)
  • Rotatable Bonds : 1
  • Purity : 95% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study assessed its cytotoxic effects against various carcinoma cell lines using the MTT assay. The compound exhibited significant activity with IC50 values comparable to standard chemotherapeutics like cisplatin.

Cell LineIC50 (μM)Reference Drug IC50 (μM)
Liver Carcinoma5.353.78
Lung Carcinoma8.746.39

This suggests that the compound has potent anticancer properties while exhibiting low toxicity against normal lung fibroblast cells (MRC-5) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It demonstrated effective inhibition against various pathogens, with IC50 values indicating strong antibacterial effects compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory and Antioxidant Properties

Molecular docking studies have shown that derivatives of pyrazole compounds, including this specific tetrazole-pyrazole hybrid, possess significant anti-inflammatory and antioxidant activities. These properties are attributed to their ability to scavenge free radicals and inhibit pro-inflammatory mediators .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Pyrazole Ring : The presence of electron-donating groups (like methyl) enhances biological activity.
  • Tetrazole Group Positioning : The orientation and substitution on the tetrazole moiety can significantly impact the compound's pharmacodynamics.
  • Hydrophobic Interactions : The LogP value indicates a preference for polar environments, which may affect bioavailability and interaction with biological targets .

Case Studies

In a comparative study involving several pyrazole-tetrazole derivatives, researchers found that modifications at specific positions led to enhanced potency against cancer cell lines. For instance, compounds with additional methyl groups at the 4-position of the pyrazole ring showed improved cytotoxicity .

Q & A

Q. Critical Optimization Factors :

  • Temperature control during cyclization (80–120°C) to avoid side reactions.
  • Use of anhydrous solvents to prevent hydrolysis of intermediates.

[Basic] Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and tautomeric forms. For example, ¹H NMR signals at δ 2.1–2.3 ppm indicate methyl groups on the pyrazole ring .
  • IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (N-H stretch) validate tetrazole and amine groups .
  • X-ray Crystallography : Resolves tautomerism (e.g., annular tautomerism in tetrazole-pyrazole systems) and hydrogen-bonding networks .
  • HRMS/Elemental Analysis : Validates molecular formula (e.g., C₆H₁₀N₆ for the parent compound) .

[Advanced] How can computational methods predict the detonation properties and thermal stability of derivatives?

Methodological Answer:

  • Detonation Velocity/Pressure : Use EXPLO5 v6.01 with experimental density and heat of formation (HOF) inputs. For example, derivatives with HOF > 600 kJ/mol achieve detonation velocities >9000 m/s .
  • Thermal Stability : Gaussian 03 calculates bond dissociation energies (BDEs). Low BDEs (<200 kJ/mol) correlate with lower decomposition temperatures .

Q. Table 1: Computational vs. Experimental Detonation Properties

CompoundCalculated vDv_D (m/s)Experimental vDv_D (m/s)Deviation (%)Source
Derivative A936492001.7
Derivative B826481002.0

[Advanced] How should researchers address discrepancies between experimental and computational thermal stability data?

Methodological Answer:
Discrepancies often arise from:

  • Sample Purity : Impurities (e.g., residual solvents) lower observed decomposition temperatures. Re-purify via column chromatography .
  • Computational Limits : Density Functional Theory (DFT) may underestimate steric effects. Validate with DSC/TGA data .
  • Crystal Packing : X-ray structures (e.g., SHELX-refined models) reveal intermolecular interactions that stabilize the solid state, not accounted for in gas-phase calculations .

[Advanced] What challenges arise in the crystallographic refinement of this compound, and how are they resolved?

Methodological Answer:

  • Tautomerism : Annular tautomerism in tetrazole-pyrazole systems creates ambiguity. Use SHELXL to refine occupancy ratios (e.g., 70:30 tautomer ratio) .
  • Hydrogen Bonding : N-H···N interactions form 2D networks. Assign H-atoms freely in SHELX and validate via difference Fourier maps .
  • Thermal Motion : High thermal parameters (>0.1 Ų) for methyl groups require TLS refinement .

[Basic] How does the tetrazole ring influence the compound’s stability and reactivity?

Methodological Answer:

  • Thermal Stability : The tetrazole ring’s high nitrogen content (N% = 56.4%) enhances thermal stability (Td > 290°C) via resonance stabilization .
  • Reactivity : The tetrazole’s acidic N-H (pKa ~4.5) allows salt formation with nitrogen-rich bases (e.g., triaminoguanidinium), improving solubility without compromising stability .

[Advanced] How can synthetic yields be improved through catalyst selection?

Methodological Answer:

  • Lewis Acids : ZnCl₂ catalyzes pyrazole cyclization (yield increase from 60% to 85%) .
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates azide-tetrazole reactions under mild conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 2 h for tetrazole functionalization .

[Basic] What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Ethanol/Water (3:1) : Yields prismatic crystals suitable for X-ray analysis .
  • DMF/Ethanol (1:1) : Removes polymeric byproducts for >95% purity . Avoid DCM/hexane due to poor solubility.

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